1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile
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Overview
Description
1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile is a heterocyclic organic compound with the molecular formula C23H20N4O3 and a molecular weight of 400.43 g/mol . This compound is known for its complex structure, which includes a pyridinecarbonitrile core and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile typically involves multiple steps, starting with the preparation of the pyridinecarbonitrile core. The key steps include:
Formation of the Pyridinecarbonitrile Core: This involves the reaction of appropriate nitriles with aldehydes or ketones under basic conditions.
Introduction of the Azo Linkage: The azo group is introduced through a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with another aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of dyes and pigments due to its azo linkage.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile involves its interaction with various molecular targets. The compound’s azo linkage allows it to undergo reduction to form aromatic amines, which can interact with cellular components. The hydroxyl and nitrile groups also contribute to its reactivity, allowing it to form covalent bonds with proteins and nucleic acids, potentially disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Disperse Yellow 227: A similar azo compound used in dyeing applications.
3-Pyridinecarbonitrile Derivatives: Compounds with similar pyridinecarbonitrile cores but different substituents.
Uniqueness
1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile is unique due to its combination of a pyridinecarbonitrile core, azo linkage, and specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
73157-52-5 |
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Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-5-[[4-(4-propan-2-ylbenzoyl)phenyl]diazenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-13(2)15-4-6-16(7-5-15)21(28)17-8-10-18(11-9-17)26-27-20-14(3)19(12-24)22(29)25-23(20)30/h4-11,13H,1-3H3,(H2,25,29,30) |
InChI Key |
RWKZJPHHITZEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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